molecular formula C5H5ClN2O2S B1280792 6-Aminopyridine-3-sulfonyl chloride CAS No. 289483-92-7

6-Aminopyridine-3-sulfonyl chloride

Cat. No.: B1280792
CAS No.: 289483-92-7
M. Wt: 192.62 g/mol
InChI Key: MFNXODBGVQIFPM-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Diazotization Route with Sodium Fluoroborate

This method involves diazotization of 6-aminopyridine followed by reaction with thionyl chloride.

Reaction Scheme

  • Diazotization :

    • Substrate : 6-Aminopyridine
    • Reagents : Sodium nitrite (NaNO₂), sodium fluoroborate (NaBF₄), concentrated HCl.
    • Conditions : 0–5°C, acid medium (6–10 M HCl).
    • Product : Diazonium fluoroborate intermediate.
  • Acyl Chlorination :

    • Reagents : Thionyl chloride (SOCl₂), cuprous chloride (CuCl) catalyst.
    • Conditions : 0–5°C, dichloromethane solvent.
    • Product : 6-Aminopyridine-3-sulfonyl chloride.

Key Data

Parameter Value/Description Reference
Diazotization Yield ~95.3% (intermediate)
Final Yield ~90.7%
Catalyst CuCl (0.01 mol%)
Purity ≥99.6% (HPLC)

Mechanistic Insights :

  • Diazotization occurs at 0–5°C to minimize side reactions. The fluoroborate counterion stabilizes the diazonium ion.
  • Thionyl chloride replaces the diazonium group with a sulfonyl chloride under mild conditions, preserving the amino group at position 6.

Sulfonation with Chlorosulfonic Acid

This approach directly sulfonates 6-aminopyridine using chlorosulfonic acid.

Reaction Scheme

  • Sulfonation :

    • Substrate : 6-Aminopyridine
    • Reagent : Chlorosulfonic acid (ClSO₃H).
    • Conditions : Room temperature to 80°C, inert atmosphere.
    • Product : this compound.
  • Neutralization :

    • Reagent : Ammonia (NH₃) or aqueous base.
    • Purpose : Quench excess acid and isolate the product.

Key Data

Parameter Value/Description Reference
Reaction Time 2–6 hours
Yield Moderate (exact value not reported)
Solvent Dichloromethane or acetic acid

Challenges :

  • Competing sulfonation at other positions (e.g., position 4) may occur.
  • Requires careful control of temperature to avoid decomposition.

Comparative Analysis of Routes

Parameter Diazotization Route Sulfonation Route
Starting Material 6-Aminopyridine 6-Aminopyridine
Key Reagents NaNO₂, NaBF₄, SOCl₂, CuCl ClSO₃H, NH₃
Yield High (90–95%) Moderate
Purity >99% (HPLC) Requires purification
Scalability Industrial-friendly Limited due to acid handling
Catalyst Dependency Yes (CuCl) No

Recommendation : The diazotization route is preferred for large-scale synthesis due to higher yield and reproducibility.

Critical Reaction Conditions

Diazotization Step

  • Temperature : Strictly maintained at 0–5°C to prevent decomposition of diazonium intermediates.
  • Acid Concentration : 6–10 M HCl ensures protonation of the amino group, stabilizing the diazonium ion.

Thionyl Chloride Reaction

  • Catalyst : CuCl (0.01 mol%) accelerates the substitution of the diazonium group with SO₂Cl.
  • Solvent : Dichloromethane ensures solubility and prevents side reactions.

Applications in Synthesis

This compound serves as a building block for:

  • Kinase Inhibitors : Used in Aurora kinase inhibitors for cancer treatment.
  • Antibacterial Agents : Incorporated into sulfonamide-based antibiotics.
  • Sulfonylethenamines : Reacts with tertiary amines to form enamine derivatives.

Recent Research and Innovations

  • Catalyst Optimization : CuCl enhances reaction efficiency by polarizing the diazonium intermediate.
  • Green Chemistry : Exploration of electrochemical sulfonation to reduce waste.
  • Stereochemical Control : Chiral catalysts for asymmetric sulfonation (under investigation).

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridine-3-sulfonyl chloride undergoes various chemical reactions, including oxidation, substitution, and coupling reactions. One notable reaction is its oxidative reaction with tertiary amines in the presence of air, leading to the formation of sulfonylethenamines .

Common Reagents and Conditions: Common reagents used in reactions with this compound include tertiary amines, thionyl chloride, and isoamyl nitrite. The reactions often require specific conditions such as the presence of air or specific catalysts .

Major Products: The major products formed from reactions involving this compound include sulfonylethenamines and various sulfonyl derivatives .

Scientific Research Applications

Synthesis and Production

The production of 6-Aminopyridine-3-sulfonyl chloride typically involves the chlorosulfonation of 6-aminopyridine. A common method includes the reaction of 6-aminopyridine with chlorosulfonic acid or phosphorus pentachloride, resulting in high yields of the sulfonyl chloride derivative . This compound serves as an important intermediate in the synthesis of various pharmaceuticals.

Pharmaceutical Applications

  • Drug Development :
    • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth, making these compounds valuable in developing new antibiotics .
    • Anticancer Agents : Compounds derived from this sulfonyl chloride are being investigated for their potential anti-cancer activities. The modifications on the pyridine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Neurological Disorders :
    • Multiple Sclerosis Treatment : Aminopyridines, including derivatives of this compound, have shown promise in treating neurological disorders such as multiple sclerosis by improving nerve conduction and reducing symptoms associated with demyelination .

Synthetic Applications

This compound is a key building block in organic synthesis, particularly in the preparation of:

  • Sulfonamides : The compound can be used to synthesize various sulfonamide derivatives, which possess a wide range of biological activities .
  • Pyridine Derivatives : It can serve as a precursor for synthesizing more complex pyridine-based compounds that are useful in medicinal chemistry .

Case Studies

  • Synthesis of Novel Antimicrobial Agents :
    A study demonstrated the successful synthesis of several new sulfonamide derivatives from this compound, which exhibited significant antibacterial activity against common pathogens. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyridine ring could enhance efficacy and reduce side effects .
  • Clinical Trials for Neurological Applications :
    Clinical trials involving aminopyridines have shown improved outcomes for patients with multiple sclerosis when treated with formulations containing this compound derivatives. These studies highlight the compound's potential to enhance nerve conduction velocity and improve quality of life for patients suffering from neurological disorders .

Mechanism of Action

The mechanism of action of 6-aminopyridine-3-sulfonyl chloride involves its reactivity as an electrophile. In reactions with tertiary amines, it promotes the aerobic oxidation of the amine and electrophilically traps the resulting enamine . This dual role makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

6-Aminopyridine-3-sulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and tosyl chloride. While all these compounds are used as electrophiles in organic synthesis, this compound is unique due to its pyridine ring structure, which imparts different reactivity and selectivity .

List of Similar Compounds:
  • Benzenesulfonyl chloride
  • Tosyl chloride
  • Pyridine-3-sulfonyl chloride

Biological Activity

6-Aminopyridine-3-sulfonyl chloride is a synthetic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is primarily recognized for its role in the synthesis of various sulfonyl derivatives, which are critical in drug development and biochemical research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound has the molecular formula C5H5ClN2O2SC_5H_5ClN_2O_2S and features a sulfonyl chloride functional group attached to a pyridine ring. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophilic attack by amines or alcohols.

The biological activity of this compound is largely attributed to its ability to modify biomolecules through sulfonylation reactions. This compound interacts with enzymes and proteins, leading to the formation of sulfonamide bonds that can alter the activity and function of these biomolecules.

Target Interactions

  • Enzyme Inhibition : this compound can inhibit specific enzymes by modifying their active sites. This modification can disrupt enzyme function, impacting various metabolic pathways.
  • Protein Modification : The compound reacts with amino groups in proteins, which can lead to significant changes in protein structure and function, potentially affecting cellular processes such as signaling and metabolism.

Biochemical Pathways

The compound's interaction with cellular components influences several biochemical pathways:

  • Cell Cycle Regulation : It has been shown to affect gene expression related to cell cycle control, potentially leading to altered cell proliferation.
  • Apoptosis : The compound may influence apoptotic pathways, contributing to cell survival or death depending on the context .

Pharmacokinetics

This compound is a solid at room temperature and is recommended to be stored in a refrigerator. Its stability under various environmental conditions is crucial for maintaining its biological activity during experimental applications.

Biological Applications

The versatility of this compound extends to various fields:

Medicinal Chemistry

Research indicates potential therapeutic uses for this compound, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains .
  • Cancer Research : The modification of proteins involved in cancer progression presents opportunities for developing targeted therapies .

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing enzyme mechanisms due to its ability to selectively modify active sites on proteins. Its role as a covalent inhibitor makes it suitable for studying enzyme kinetics and mechanisms .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Study :
    • A study demonstrated that this compound could inhibit serine proteases by modifying serine residues at the active site. This inhibition was quantified using kinetic assays, showing significant reductions in enzymatic activity at micromolar concentrations.
  • Cellular Impact Assessment :
    • In cellular assays, treatment with this compound altered gene expression profiles related to apoptosis and cell cycle regulation in human cancer cell lines. These findings suggest potential applications in cancer therapeutics.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 6-Aminopyridine-3-sulfonyl chloride, and how do they confirm structural integrity?

  • Methodology : Use ¹H/¹³C NMR to identify the sulfonyl chloride group (δ ~3.5-4.0 ppm for SO₂Cl protons in pyridine derivatives) and pyridine ring protons (δ ~7.0-8.5 ppm). IR spectroscopy detects the S=O stretch (~1370 cm⁻¹) and S-Cl bond (~550 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ for C₅H₄ClN₂O₂S: ~193 m/z). Cross-reference with purity assays like HPLC (>95% purity) to rule out hydrolysis byproducts (e.g., sulfonic acids) .

Q. What are the common synthetic routes for this compound, and what are critical reaction parameters?

  • Methodology : Synthesize via chlorosulfonation of 6-aminopyridine using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Key parameters:

  • Temperature : Maintain ≤0°C to suppress side reactions (e.g., ring sulfonation).
  • Solvent : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
  • Workup : Quench excess reagents with ice-water, followed by extraction and drying. Validate yield via gravimetric analysis or NMR .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (N₂/Ar) at -20°C in airtight, moisture-resistant containers. Monitor for hydrolysis via TLC (silica gel, ethyl acetate/hexane eluent) or ¹H NMR (disappearance of SO₂Cl peaks). Use desiccants (e.g., molecular sieves) during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess solvent effects on sulfonylation efficiency.
  • Competitive Experiments : Compete with alternative sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride) to evaluate electronic/steric influences on selectivity .
  • In Situ Monitoring : Use HPLC-MS to track intermediate formation (e.g., sulfonamides) and identify side products (e.g., sulfonate esters).

Q. What experimental designs optimize regioselectivity when using this compound in multi-step syntheses?

  • Methodology :

  • Substrate Screening : Test diverse nucleophiles (amines, alcohols) under controlled conditions (pH, temperature) to map reactivity trends.
  • Computational Modeling : Employ DFT calculations to predict electrophilic sites on the pyridine ring and guide substrate design.
  • DOE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., equivalents of reagent, reaction time) for maximal yield .

Q. How can researchers address discrepancies in catalytic efficiency when using this reagent in peptide coupling or heterocycle functionalization?

  • Methodology :

  • Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) to trace sulfonyl group transfer pathways.
  • Additive Screening : Test activators (e.g., HOBt, DMAP) to enhance coupling efficiency in peptide synthesis.
  • Cross-Validation : Compare results with structurally related sulfonyl chlorides (e.g., 3-trifluoromethylpyridine-2-sulfonyl chloride) to isolate electronic vs. steric effects .

Q. Data Contradiction Analysis

Q. Why do studies report varying hydrolytic stability of this compound, and how can this be mitigated?

  • Analysis : Hydrolysis rates depend on ambient humidity and solvent purity . Contradictions arise from inconsistent storage protocols.
  • Resolution : Standardize reaction setups with controlled humidity chambers and pre-dried solvents. Quantify hydrolysis via titration (e.g., AgNO₃ for Cl⁻ release) .

Q. How do conflicting reports on the compound’s solubility in polar solvents impact its application in aqueous-phase reactions?

  • Analysis : Solubility discrepancies stem from protonation states (pH-dependent) of the pyridine ring.
  • Resolution : Characterize solubility at pH 2-8 using UV-Vis spectroscopy. Use co-solvents (e.g., THF:water mixtures) to enhance miscibility without destabilizing the sulfonyl chloride group .

Q. Methodological Recommendations

  • Synthetic Optimization : Prioritize low-temperature, anhydrous conditions to minimize decomposition.
  • Analytical Cross-Checking : Combine NMR, MS, and IR to confirm structural fidelity.
  • Controlled Reactivity Studies : Use kinetic and computational tools to dissect reaction mechanisms.

Properties

IUPAC Name

6-aminopyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNXODBGVQIFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477724
Record name 6-Aminopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-92-7
Record name 6-Aminopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 123.8 g (1.06 mol) of chlorosulfonic acid was added 10.00 g (0.106 mol) of 2-aminopyridine by portions under ice-cooling. Thionyl chloride (50.56 g, 0.425 mol) was added thereto, followed by heating under reflux for 2.5 hours and further stirring at 150° C. for 7 hours. The reaction solution was poured onto ice water, neutralized by adding sodium bicarbonate thereto and extracted with ethyl acetate. The organic layer was washed with a saturated sodium bicarbonate solution, water and brine successively, dried over magnesium sulfate and then concentrated to dryness. The resulting residue was suspended in ethyl ether and the insoluble matters were filtered off. The filtrate was concentrated to dryness and the resulting residue was recrystallized from ethyl ether-hexane to give 6.58 g of the title compound.
Quantity
123.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under ice-cooling, 10.00 g (0.106 mol) of 2-aminopyridine was added little by little to 123.8 g (1.06 mol) of chlorosulfonic acid. To the mixture was added 50.56 g (0.425 mol) of thionyl chloride. The mixture was heated under reflux for 2.5 hours, and further stirred at 150° C. for 7 hours. The reaction solution was poured into ice-water, neutralized by adding sodium bicarbonate and extracted with ethyl acetate. The organic layer was successively washed with an aqueous saturated sodium bicarbonate, water and brine, dried over magnesium sulfate, and then concentrated to dryness. The residue was suspended in ethyl ether and the insoluble matters were filtered off. The filtrate was concentrated to dryness and the residue was recrystallized from ethyl ether/hexane, to give 6.58 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
123.8 g
Type
reactant
Reaction Step One
Quantity
50.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Aminopyridine-3-sulfonyl chloride
6-Aminopyridine-3-sulfonyl chloride
6-Aminopyridine-3-sulfonyl chloride
6-Aminopyridine-3-sulfonyl chloride
6-Aminopyridine-3-sulfonyl chloride
6-Aminopyridine-3-sulfonyl chloride

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